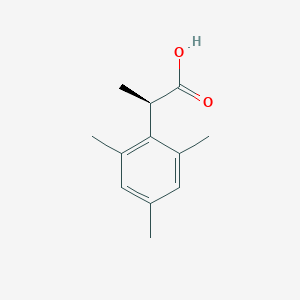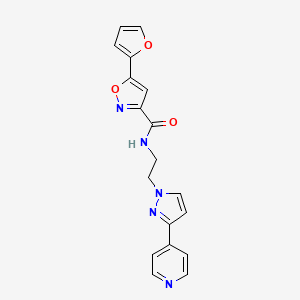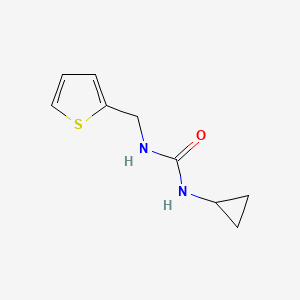![molecular formula C22H23N3O5S B2591702 methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate CAS No. 1903865-04-2](/img/structure/B2591702.png)
methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate is a complex organic compound with a molecular formula of C22H23N3O5S and a molecular weight of 441.5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate typically involves multiple steps, starting with the preparation of the quinoline and piperidine intermediates. The quinoline moiety can be synthesized through a series of reactions involving the cyclization of aniline derivatives . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonyl group using sulfonyl chloride reagents . The final step involves the formation of the carbamate group through the reaction of the sulfonylated intermediate with methyl isocyanate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxide derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of a nitro group can produce an amine .
Aplicaciones Científicas De Investigación
Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s quinoline moiety makes it a potential candidate for studying DNA intercalation and enzyme inhibition.
Medicine: It may have potential as a therapeutic agent due to its structural similarity to known drugs.
Industry: The compound can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function, while the piperidine ring can interact with enzyme active sites, inhibiting their activity . The sulfonyl group may also play a role in enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide: This compound also features a quinoline moiety and has been studied for its potential as a RET kinase inhibitor.
4-Hydroxy-2-quinolones: These compounds share the quinoline core and have been explored for their pharmaceutical and biological activities.
Uniqueness
Methyl N-(4-{[4-(quinolin-8-yloxy)piperidin-1-yl]sulfonyl}phenyl)carbamate is unique due to its combination of a quinoline moiety, a piperidine ring, and a sulfonyl group, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
methyl N-[4-(4-quinolin-8-yloxypiperidin-1-yl)sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c1-29-22(26)24-17-7-9-19(10-8-17)31(27,28)25-14-11-18(12-15-25)30-20-6-2-4-16-5-3-13-23-21(16)20/h2-10,13,18H,11-12,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPVINHPLDSORA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-difluorophenyl)-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one](/img/structure/B2591620.png)
![3-[(2-Chloro-6-fluorophenyl)methyl]-9-(2-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2591621.png)
![7-Chloro-1-(2,3-dimethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2591622.png)
![N-(2-chloro-4-methylphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2591623.png)

![2-[(2Z)-4-(4-methylphenyl)-2-(phenylimino)-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol](/img/structure/B2591626.png)

![5-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2591630.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]furan-3-carboxamide](/img/structure/B2591633.png)


![(3S)-4-[(tert-butoxy)carbonyl]-2,2-dimethylthiomorpholine-3-carboxylic acid](/img/structure/B2591638.png)

![N-(1-cyano-2,2-dimethylpropyl)-2-[(5-sulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2591642.png)
